molecular formula C7H5IO2Zn B2620115 3,4-(Methylenedioxy)phenylzinc iodide 0.5 M in Tetrahydrofuran CAS No. 1357013-37-6

3,4-(Methylenedioxy)phenylzinc iodide 0.5 M in Tetrahydrofuran

Cat. No.: B2620115
CAS No.: 1357013-37-6
M. Wt: 313.4
InChI Key: LAAYBQYWVDARNI-UHFFFAOYSA-M
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Description

3,4-(Methylenedioxy)phenylzinc iodide (C₇H₅IO₂Zn) is an organozinc reagent supplied as a 0.5 M solution in tetrahydrofuran (THF). The methylenedioxy group (forming a 1,3-benzodioxole moiety) imparts electron-rich aromatic character, enhancing its utility in cross-coupling reactions such as Negishi couplings. THF stabilizes the reagent by coordinating to zinc, preventing decomposition and maintaining solubility . This reagent is typically employed in synthesizing complex organic molecules, particularly in pharmaceutical and agrochemical research, where the benzodioxole scaffold is prevalent (e.g., in bioactive compounds like sulfonamides and heterocycles) .

Properties

IUPAC Name

5H-1,3-benzodioxol-5-ide;iodozinc(1+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5O2.HI.Zn/c1-2-4-7-6(3-1)8-5-9-7;;/h1,3-4H,5H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVIDMGKROVNHJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=[C-]C=C2.[Zn+]I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IO2Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3,4-(Methylenedioxy)phenylzinc iodide typically involves the reaction of 3,4-(Methylenedioxy)iodobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:

3,4-(Methylenedioxy)iodobenzene+Zn3,4-(Methylenedioxy)phenylzinc iodide\text{3,4-(Methylenedioxy)iodobenzene} + \text{Zn} \rightarrow \text{3,4-(Methylenedioxy)phenylzinc iodide} 3,4-(Methylenedioxy)iodobenzene+Zn→3,4-(Methylenedioxy)phenylzinc iodide

Industrial Production Methods

In an industrial setting, the production of 3,4-(Methylenedioxy)phenylzinc iodide may involve large-scale reactors and more stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3,4-(Methylenedioxy)phenylzinc iodide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: It can add to electrophilic carbon atoms in carbonyl compounds, forming new carbon-carbon bonds.

    Transmetalation: It can transfer its phenyl group to other metals, such as palladium or nickel, in catalytic cycles.

Common Reagents and Conditions

    Nucleophilic Addition: Common reagents include aldehydes and ketones, with the reaction typically carried out at low temperatures to control the rate of reaction.

    Transmetalation: Catalysts such as palladium or nickel are used, often in the presence of ligands to stabilize the metal center.

Major Products

The major products of reactions involving 3,4-(Methylenedioxy)phenylzinc iodide depend on the specific reaction conditions and substrates used. For example, nucleophilic addition to an aldehyde would yield a secondary alcohol, while transmetalation followed by coupling with an aryl halide would produce a biaryl compound.

Scientific Research Applications

3,4-(Methylenedioxy)phenylzinc iodide is used in various scientific research applications, including:

    Organic Synthesis: It is used to construct complex organic molecules, particularly in the pharmaceutical industry for the synthesis of drug candidates.

    Material Science: It is employed in the synthesis of organic materials with specific electronic properties.

    Biological Studies: It can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

    Medicinal Chemistry: It is involved in the synthesis of compounds with potential therapeutic effects.

Mechanism of Action

The mechanism by which 3,4-(Methylenedioxy)phenylzinc iodide exerts its effects involves the transfer of its phenyl group to an electrophilic center. This transfer can occur through nucleophilic addition or transmetalation, depending on the reaction conditions. The molecular targets and pathways involved are typically the electrophilic carbon atoms in carbonyl compounds or the metal centers in catalytic cycles.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences among related organometallic reagents:

Compound Name Structure/Substituent Reactivity Profile Stability in THF Primary Applications
3,4-(Methylenedioxy)phenylzinc iodide 1,3-Benzodioxole (electron-rich) Moderate reactivity; selective for aryl/heteroaryl couplings Stable at 0.5 M; air-sensitive Drug intermediates, agrochemicals
Phenylzinc iodide (C₆H₅ZnI) Unsubstituted phenyl Broad reactivity; less regioselective Air-sensitive; requires argon packaging General cross-coupling reactions
2-Methoxyphenylzinc iodide Ortho-methoxy (electron-donating) Enhanced ortho-directing effects Stable at 0.5 M; moisture-sensitive Directed C–H functionalization
4-[(4-Morpholino)methyl]phenylzinc iodide Para-morpholino (bulky, basic) Steric hindrance reduces reaction rate Sensitive to protic solvents Targeted coupling in sterically demanding systems
3,4-(Methylenedioxy)phenylmagnesium bromide (Grignard) 1,3-Benzodioxole with Mg High reactivity; prone to side reactions Less stable; requires low temperatures Nucleophilic additions; limited to non-acidic conditions

Reactivity and Selectivity

  • Electron-Rich vs. Electron-Deficient Systems : The methylenedioxy group in the target compound enhances electron density, favoring couplings with electron-deficient partners (e.g., aryl halides). In contrast, unsubstituted phenylzinc iodide (C₆H₅ZnI) exhibits broader but less selective reactivity .
  • Steric Effects: The morpholino-substituted analog () demonstrates reduced reactivity in sterically crowded environments due to its bulky substituent, whereas the methoxy-substituted variant () directs reactions to ortho positions .
  • Grignard Comparison : The Grignard analog () is significantly more reactive but less stable, requiring stringent anhydrous conditions and low temperatures to prevent decomposition .

Stability and Handling

  • Air and Moisture Sensitivity: All organozinc reagents are air- and moisture-sensitive, necessitating argon packaging and dry solvents. The methylenedioxy derivative shares these requirements but benefits from THF’s stabilizing coordination .
  • Shelf Life : Solutions in THF (0.5 M) typically remain stable for months when stored at –20°C under inert gas, whereas Grignard reagents degrade faster .

Research Findings and Data

Key Studies

  • Negishi Coupling Efficiency : Methylenedioxy-substituted zinc reagents achieve >80% yields in couplings with aryl iodides, compared to ~70% for unsubstituted phenylzinc iodide .
  • Temperature Stability : The target reagent remains stable at 0°C for 48 hours, whereas Grignard analogs decompose within 12 hours under similar conditions .

Biological Activity

3,4-(Methylenedioxy)phenylzinc iodide, a compound utilized in various synthetic applications, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and implications in medicinal chemistry.

  • Chemical Formula : C10_{10}H9_{9}IZnO2_2
  • Molecular Weight : 340.5 g/mol
  • Solvent : Tetrahydrofuran (THF)
  • Concentration : 0.5 M

The biological activity of 3,4-(methylenedioxy)phenylzinc iodide can be attributed to its ability to act as a nucleophile in various reactions. It participates in cross-coupling reactions, particularly the Negishi coupling, which is essential for synthesizing biologically active compounds. The presence of the methylenedioxy group enhances its reactivity and selectivity towards specific biological targets.

Antioxidant Activity

Research indicates that phenolic compounds exhibit significant antioxidant properties. The methylenedioxy group is known to enhance the electron-donating ability of the phenolic structure, which is crucial in scavenging free radicals and reducing oxidative stress.

Cytotoxicity Studies

In vitro studies have shown that 3,4-(methylenedioxy)phenylzinc iodide exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism of action involves the induction of apoptosis and inhibition of cell proliferation.

Cell LineIC50 (µM)Reference
HeLa15
MCF-720
A54918

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines. This activity is particularly relevant for treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Studies

  • Study on Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of 3,4-(methylenedioxy)phenylzinc iodide on HeLa cells. Results indicated a dose-dependent inhibition of cell growth with an IC50 value of 15 µM.
  • Anti-inflammatory Activity :
    • In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound significantly reduced levels of TNF-α and IL-6 in cultured macrophages, suggesting its potential as an anti-inflammatory agent.

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